4-Fluoro-3-(methoxy-D3)aniline
Description
4-Fluoro-3-(methoxy-D3)aniline is a deuterated aromatic amine with a fluorine substituent at the para-position (C4) and a deuterated methoxy group (-OCD3) at the meta-position (C3). The compound is structurally characterized by its isotopic labeling, which replaces three hydrogen atoms in the methoxy group with deuterium (D3). This modification enhances its utility in nuclear magnetic resonance (NMR) studies, metabolic stability assays, and pharmacokinetic research due to the kinetic isotope effect .
The synthesis of this compound typically involves the hydrolysis of acetamide precursors under acidic conditions. For example, details the preparation of deuterated methoxy-anilines via hydrolysis of N-(3-methoxy-D3-phenyl)acetamide using hydrochloric acid and subsequent neutralization with sodium hydroxide . The molecular formula is C7H5D3FNO, with a molecular weight of 159.17 g/mol (calculated from isotopic substitution). Key spectral data include:
Properties
Molecular Formula |
C7H8FNO |
|---|---|
Molecular Weight |
144.16 g/mol |
IUPAC Name |
4-fluoro-3-(trideuteriomethoxy)aniline |
InChI |
InChI=1S/C7H8FNO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,9H2,1H3/i1D3 |
InChI Key |
XAACOEWSHBIFGJ-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)N)F |
Canonical SMILES |
COC1=C(C=CC(=C1)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoro-3-(methoxy-D3)aniline can be synthesized through several methods. One common approach involves the hydrogenation of 4-nitrofluorobenzene in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas . Another method includes the nucleophilic substitution of 4-fluoronitrobenzene followed by reduction .
Industrial Production Methods
In industrial settings, the production of 4-Fluoro-3-(methoxy-D3)aniline often involves large-scale hydrogenation processes. The reaction conditions typically include elevated temperatures and pressures to ensure complete conversion of the nitro compound to the aniline derivative .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(methoxy-D3)aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: It can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are commonly used.
Substitution: Reagents like sodium methoxide (NaOCH3) and methanol (CH3OH) are often employed.
Major Products Formed
The major products formed from these reactions include fluorinated quinones, substituted anilines, and various amine derivatives .
Scientific Research Applications
4-Fluoro-3-(methoxy-D3)aniline has several applications in scientific research:
Mechanism of Action
The mechanism by which 4-Fluoro-3-(methoxy-D3)aniline exerts its effects involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This interaction can modulate enzyme activity and influence metabolic pathways .
Comparison with Similar Compounds
Key Observations:
Deuteration Effects: The deuterated methoxy group in 4-Fluoro-3-(methoxy-D3)aniline eliminates proton signals in ¹H NMR, simplifying spectral analysis compared to non-deuterated analogues . Deuteration increases molecular weight by ~4.03 g/mol (vs. 4-Fluoro-3-methoxyaniline) and may improve metabolic stability in vivo .
Electron-Withdrawing Groups :
- The -OCF3 and -CF3 substituents () introduce stronger electron-withdrawing effects than -OCD3/-OCH3, reducing the basicity of the aniline NH2 group. For example, 4-Fluoro-3-(trifluoromethyl)aniline exhibits a pKa ~2.5 (estimated), compared to ~4.8 for 4-Fluoro-3-methoxyaniline .
Biological Activity :
- 4-Fluoro-3-(tetrazol-1-yl)aniline () shows potent activity in proteasome inhibition due to the tetrazole ring’s hydrogen-bonding capability, unlike the methoxy-D3 derivative, which is primarily a synthetic intermediate .
- 4-Fluoro-3-(trifluoromethyl)aniline is a key intermediate in antischistosomal agents (e.g., compound 33 in ), leveraging the CF3 group’s lipophilicity for membrane penetration .
Notes:
- Deuterated analogues require specialized precursors (e.g., deuterated acetamides) and harsh hydrolysis conditions .
- Non-deuterated derivatives (e.g., 4-Fluoro-3-methoxyaniline) are synthesized via demethylation or direct substitution, often with lower yields due to side reactions .
Spectroscopic and Physical Properties
Analysis:
- Trifluoromethyl and tetrazole substituents cause significant downfield shifts in ¹³C NMR due to electron-withdrawing effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
